molecular formula C24H51B B14532129 Tri(octan-2-yl)borane CAS No. 62594-01-8

Tri(octan-2-yl)borane

Cat. No.: B14532129
CAS No.: 62594-01-8
M. Wt: 350.5 g/mol
InChI Key: JPXDAWAJJLFATB-UHFFFAOYSA-N
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Description

Tri(octan-2-yl)borane is an organoboron compound characterized by the presence of three octan-2-yl groups attached to a central boron atom. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri(octan-2-yl)borane typically involves the reaction of boron trihalides with octan-2-yl lithium or Grignard reagents. For example, boron trichloride can react with octan-2-yl magnesium bromide in an ether solvent to form this compound. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tri(octan-2-yl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Tri(octan-2-yl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tri(octan-2-yl)borane involves the formation of transient intermediates that facilitate the desired chemical transformations. For example, in hydroboration reactions, the boron atom forms a complex with the substrate, leading to the addition of boron and hydrogen across a double bond. This process is highly regioselective and stereoselective .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tri(octan-2-yl)borane is unique due to its specific alkyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

62594-01-8

Molecular Formula

C24H51B

Molecular Weight

350.5 g/mol

IUPAC Name

tri(octan-2-yl)borane

InChI

InChI=1S/C24H51B/c1-7-10-13-16-19-22(4)25(23(5)20-17-14-11-8-2)24(6)21-18-15-12-9-3/h22-24H,7-21H2,1-6H3

InChI Key

JPXDAWAJJLFATB-UHFFFAOYSA-N

Canonical SMILES

B(C(C)CCCCCC)(C(C)CCCCCC)C(C)CCCCCC

Origin of Product

United States

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